1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea
Description
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxyethyl group, and a methoxybenzyl group
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-12-6-4-11(5-7-12)9-16-15(19)17-10-13(18)14-3-2-8-21-14/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTYVTVPVGZOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(thiophen-2-yl)ethanol.
Urea Formation: The hydroxyethyl intermediate is then reacted with 4-methoxybenzyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 2-(thiophen-2-yl)acetaldehyde.
Reduction: Formation of 1-(2-aminoethyl)-3-(4-methoxybenzyl)urea.
Substitution: Formation of 4-bromo- or 4-nitro- derivatives of the benzyl ring.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyethyl and methoxybenzyl groups can enhance binding affinity and specificity, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-(4-methoxybenzyl)urea: Lacks the thiophene ring, which may result in different reactivity and binding properties.
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea: Contains a phenyl group instead of a thiophene ring, potentially altering its electronic properties and interactions with biological targets.
Uniqueness: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Biological Activity
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophen derivatives with appropriate urea precursors. The synthetic route can include:
- Formation of the Thiophen Derivative : Reaction of thiophene with a suitable alkyl halide or aldehyde to introduce the hydroxyethyl group.
- Urea Formation : Condensation of the resulting thiophen derivative with 4-methoxybenzyl isocyanate.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with urea linkages have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | EKVX | 1.7 | 21.5 | 25.9 |
| Compound B | RPMI-8226 | 15.9 | 27.9 | 15.1 |
| Compound C | OVCAR-4 | 28.7 | 77.5 | 93.3 |
This table summarizes the antitumor activity of related compounds, demonstrating broad-spectrum efficacy against different cancer types .
The biological activity of these compounds is often linked to their ability to inhibit specific enzymes involved in tumor growth and progression, such as glycogen synthase kinase-3 (GSK-3). For example, one study found that a related compound reduced GSK-3β activity by over 57% at a concentration of 1 μM, indicating a potential pathway for therapeutic intervention .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of urea derivatives. Modifications to the thiophene ring and methoxybenzyl groups can lead to variations in potency and selectivity against cancer cells:
- Substituent Variations : Altering the position or type of substituents on the thiophene ring can enhance cytotoxicity.
- Linker Length : The length and nature of the linker between the thiophene and urea moieties can influence bioavailability and cellular uptake.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Case Study A : A derivative showed significant inhibition of proliferation in human breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
- Case Study B : In vivo studies demonstrated that administration of a related compound resulted in tumor regression in mouse models, supporting its potential for further development.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxybenzyl)urea, and how is purity validated?
Answer:
- Synthesis: Utilize a two-step approach: (1) React 2-(thiophen-2-yl)ethanol with a coupling agent (e.g., carbodiimide) to introduce the urea linker, followed by (2) reaction with 4-methoxybenzylamine. Optimize solvent choice (e.g., DMF or THF) and temperature (0–5°C for exothermic steps) to minimize side reactions.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Validation: Confirm purity via reverse-phase HPLC (C18 column, ≥98% purity), and NMR for structural assignment, and HRMS for molecular ion verification .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Answer:
- Methodology: Use hybrid functionals (e.g., B3LYP/6-31G*) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and partial charges. Compare with experimental UV-Vis spectra for absorption maxima.
- Applications: Predict sites for nucleophilic/electrophilic attacks (e.g., urea carbonyl or thiophene sulfur) and assess redox stability. Validate with cyclic voltammetry .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- Core Techniques:
- NMR: NMR for proton environments (e.g., urea NH at δ 5.5–6.5 ppm; thiophene protons at δ 6.8–7.5 ppm). NMR confirms carbonyl (C=O, ~155 ppm) and aromatic carbons.
- FTIR: Urea C=O stretch (~1640–1680 cm) and O-H stretch (~3200–3500 cm).
- HRMS: Exact mass matching molecular formula (e.g., [M+H] calculated for CHNOS).
- Supplementary: 2D NMR (COSY, HSQC) resolves coupling networks and stereochemistry .
Advanced: How to resolve discrepancies between computational geometry and experimental crystallographic data?
Answer:
- Crystallography: Obtain single crystals via slow evaporation (e.g., methanol/chloroform). Perform X-ray diffraction (Cu-Kα radiation) to determine bond lengths/angles.
- Validation: Refine data using SHELXL ( ) and compare with DFT-optimized structures. Discrepancies (e.g., rotational barriers in thiophene) may arise from crystal packing forces or solvent effects. Cross-validate with solid-state NMR .
Advanced: What strategies improve solubility for biological assays without compromising activity?
Answer:
- Approaches:
- Co-solvents: Use DMSO/PBS mixtures (<1% DMSO for cytotoxicity assays).
- Prodrugs: Introduce phosphate or glycoside groups on the hydroxyl moiety.
- Formulation: Encapsulate in liposomes or cyclodextrins.
- Validation: Monitor solubility via dynamic light scattering (DLS) and confirm activity in kinase inhibition assays (e.g., VEGFR-2/PD-L1, as in ) .
Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?
Answer:
- Analog Synthesis: Vary substituents on (a) thiophene (e.g., halogens, methyl) and (b) 4-methoxybenzyl (e.g., substituent position, bulkier groups).
- Assays: Test against recombinant kinases (VEGFR-2, PD-L1) using fluorescence polarization or ELISA.
- Computational Support: Perform molecular docking (AutoDock Vina) to predict binding modes and affinity trends .
Basic: What parameters ensure reproducibility in synthesis?
Answer:
- Key Factors:
- Stoichiometry: Maintain 1:1 molar ratio of amine to isocyanate.
- Moisture Control: Use anhydrous solvents and inert atmosphere (N/Ar).
- Monitoring: Track reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) .
Advanced: How do hydrogen-bonding networks influence crystal stability?
Answer:
- Analysis: Use graph-set notation ( ) to classify H-bond motifs (e.g., urea N-H∙∙∙O=C or aryl-O∙∙∙H-O).
- Impact: Strong intramolecular H-bonds enhance thermal stability (DSC/TGA), while intermolecular bonds dictate melting points. Validate via Hirshfeld surface analysis .
Advanced: What in silico tools predict pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or ADMET Predictor™ to estimate logP (target ~2–3 for blood-brain barrier penetration), CYP450 metabolism, and plasma protein binding.
- Validation: Compare with in vitro microsomal stability assays (e.g., liver microsomes) .
Basic: How to confirm absence of regioisomers or byproducts?
Answer:
- Chromatography: Use chiral HPLC (e.g., Chiralpak IA) if stereocenters exist.
- 2D NMR: NOESY detects spatial proximity between thiophene and benzyl groups, ruling out alternative regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
